molecular formula C25H18Br2O4 B11090789 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one

Cat. No.: B11090789
M. Wt: 542.2 g/mol
InChI Key: IQGSLXAQJQRQTL-UHFFFAOYSA-N
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Description

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one is a complex organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes bromine atoms, phenyl groups, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: Formation of the 1-oxopropan-2-yl group through aldol condensation reactions.

    Friedel-Crafts Acylation: Attachment of the phenylcarbonyl group via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions, particularly involving the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one involves its interaction with molecular targets and pathways. It may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2H-chromen-2-one: A simpler chromenone derivative with similar structural features.

    4-(4-bromophenyl)-2H-chromen-2-one: Another chromenone derivative with a bromophenyl group.

Uniqueness

6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one is unique due to its complex structure, which includes multiple functional groups and bromine atoms

Properties

Molecular Formula

C25H18Br2O4

Molecular Weight

542.2 g/mol

IUPAC Name

3-benzoyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one

InChI

InChI=1S/C25H18Br2O4/c1-14(23(28)16-7-9-17(26)10-8-16)21-19-13-18(27)11-12-20(19)31-25(30)22(21)24(29)15-5-3-2-4-6-15/h2-14,21-22H,1H3

InChI Key

IQGSLXAQJQRQTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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